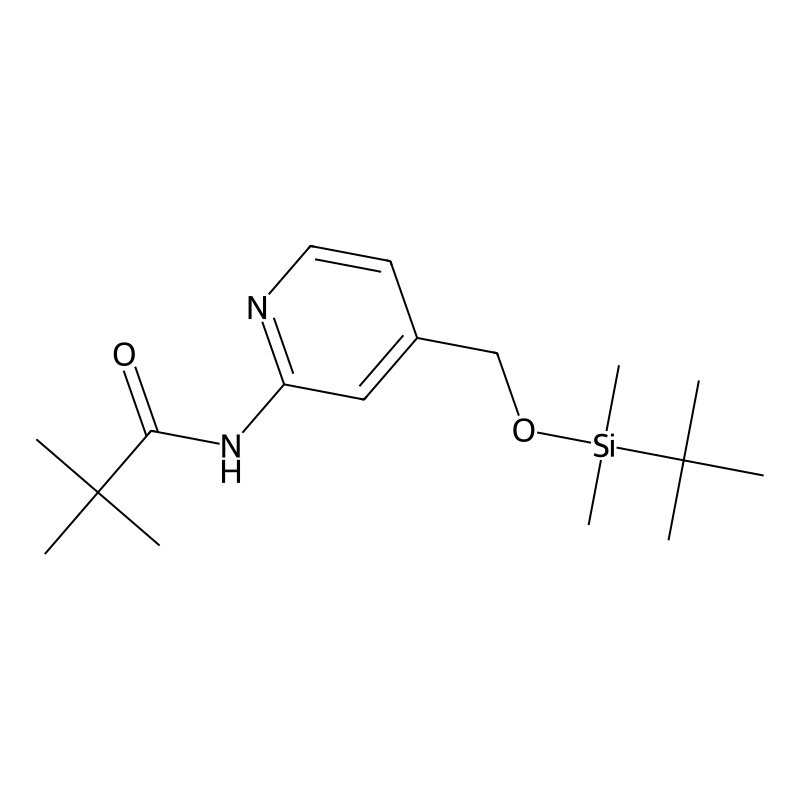N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring and a tert-butyl dimethylsilyl group. Its molecular formula is C17H30N2O2Si, with a molecular weight of 322.52 g/mol. This compound is primarily used in chemical research and development due to its unique functional groups that facilitate various
As with any unknown compound, it is advisable to handle N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide with caution. Specific safety data is not available, but the following general precautions should be considered:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
- Work in a well-ventilated fume hood.
- Avoid inhalation, ingestion, and skin contact.
- Dispose of the compound according to local regulations for hazardous waste.
The reactivity of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide can be attributed to the presence of the amide functional group and the pyridine moiety. It can participate in:
- Nucleophilic Substitution Reactions: The nitrogen atom in the amide can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis to yield the corresponding carboxylic acid and amine.
- Coupling Reactions: The pyridine ring can engage in coupling reactions with various electrophiles, making it useful in synthesizing more complex molecules.
Research into the biological activity of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide has indicated potential applications in pharmacology. Compounds with similar structures often exhibit:
- Antimicrobial Properties: The pyridine ring is known for its ability to interact with biological membranes.
- Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
These biological activities suggest that this compound could be a candidate for further pharmacological studies .
The synthesis of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide typically involves several steps:
- Preparation of the Pyridine Derivative: Starting from 4-hydroxymethyl-pyridine, tert-butyl dimethylsilyl chloride is reacted to form the silylated derivative.
- Formation of the Amide: The silylated pyridine is then reacted with 2,2-dimethylpropionic acid under coupling conditions (e.g., using DCC or EDC as coupling agents) to form the desired amide.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
This multi-step synthesis highlights the complexity involved in developing this compound for research purposes .
N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide has several potential applications:
- Pharmaceutical Development: Its unique structure may lead to new drug candidates targeting various diseases.
- Chemical Research: Used as a reagent in organic synthesis due to its ability to undergo diverse chemical transformations.
- Material Science: Potential use in developing new materials with specific electronic or mechanical properties.
Interaction studies involving N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide focus on its binding affinity and mechanism of action with biological targets. These studies often employ techniques such as:
- Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
- In Vitro Assays: To evaluate its biological effects on cell lines or microbial cultures.
Such studies are crucial for understanding its potential therapeutic benefits and mechanisms .
Several compounds share structural features with N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N,N-Dimethylpropanamide | C5H11NO | Simple amide structure; used in pharmaceuticals |
| 4-Pyridinemethanol | C6H7NO | Contains hydroxymethyl group; used in organic synthesis |
| 4-Tert-butylpyridine | C12H17N | Features a tert-butyl group; used as a ligand in coordination chemistry |
The uniqueness of N-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-yl]-2,2-dimethyl-propionamide lies in its combination of a silyl ether functionality and a pyridine ring, which enhances its reactivity and potential biological activity compared to simpler amides or pyridine derivatives .







